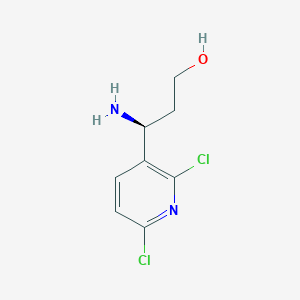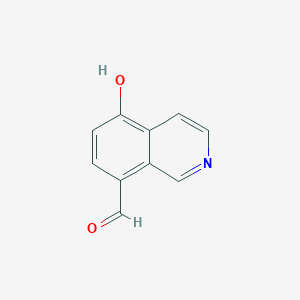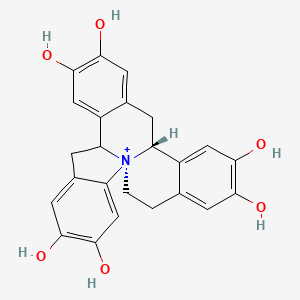
LatifolianA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LatifolianA is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LatifolianA typically involves a multi-step process that includes the use of specific reagents and catalysts. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as chromatography and crystallization are employed to purify the final product. The industrial production methods are designed to be cost-effective while maintaining the quality and consistency of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
LatifolianA undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups attached to the this compound core.
Wissenschaftliche Forschungsanwendungen
LatifolianA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as an active ingredient in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of LatifolianA involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
LatifolianA is often compared with other compounds that have similar chemical structures or properties. Some of these similar compounds include:
Compound X: Known for its high reactivity and use in organic synthesis.
Compound Y: Studied for its biological activity and potential therapeutic applications.
Compound Z: Utilized in industrial processes for the production of advanced materials.
This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applicability, making it a versatile and valuable compound in various fields of research and application.
Eigenschaften
Molekularformel |
C24H22NO6+ |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
(1R,17R)-1-azoniahexacyclo[15.8.0.01,9.02,7.010,15.018,23]pentacosa-2,4,6,10,12,14,18,20,22-nonaene-4,5,12,13,20,21-hexol |
InChI |
InChI=1S/C24H21NO6/c26-19-5-11-1-2-25-16-10-24(31)21(28)7-13(16)4-18(25)15-9-23(30)20(27)6-12(15)3-17(25)14(11)8-22(19)29/h5-10,17-18H,1-4H2,(H5-,26,27,28,29,30,31)/p+1/t17-,18?,25-/m1/s1 |
InChI-Schlüssel |
PTYAOGZKZAVRNA-WETBXJCESA-O |
Isomerische SMILES |
C1C[N@@+]23[C@H](CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O |
Kanonische SMILES |
C1C[N+]23C(CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
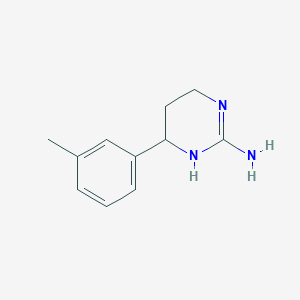
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
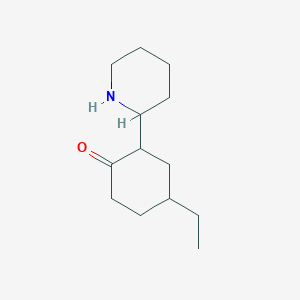
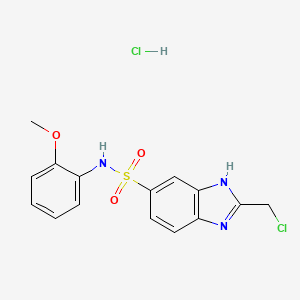

![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)


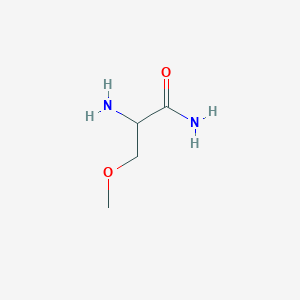
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
